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Abstract
(R)-MRI-1867 is the (R)-enantiomer of the dual-action compound MRI-1867 (zevaquenabant),

which is a peripherally restricted inhibitor of the cannabinoid receptor 1 (CB1R) and inducible

nitric oxide synthase (iNOS). While the (S)-enantiomer is primarily responsible for CB1R

antagonism, (R)-MRI-1867 is recognized for its activity as an iNOS inhibitor.[1][2][3] This

document provides a comprehensive overview of the known physicochemical properties of (R)-

MRI-1867, alongside detailed experimental protocols for their determination. It is intended to

serve as a technical resource for researchers engaged in the study and development of this

compound and related molecules.

Core Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-MRI-1867. It is

important to note that while data for the racemate and the (S)-enantiomer are more readily

available, specific experimental values for the (R)-enantiomer for properties such as melting

point, boiling point, and pKa are not widely published. The data presented here are based on

available information for the closely related compounds and theoretical knowledge.
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Property Value Source/Comment

IUPAC Name

(4R)-N-(1-Aminoethylidene)-5-

(4-chlorophenyl)-4-phenyl-N′-

[4-

(trifluoromethyl)phenyl]sulfonyl

-3,4-dihydropyrazole-2-

carboximidamide

Inferred from the IUPAC name

of the (S)-enantiomer.[4]

Chemical Formula C₂₅H₂₁ClF₃N₅O₂S [4]

Molecular Weight 547.98 g/mol [4]

Melting Point Not publicly available

Boiling Point Not publicly available

Aqueous Solubility < 1 µg/mL
Based on data for (S)-MRI-

1867.[3]

Solubility in DMSO 50 mg/mL (for racemate) [5]

pKa Not publicly available

Experimental Protocols
Determination of Aqueous Solubility (Kinetic Assay)
This protocol outlines a high-throughput method for determining the kinetic solubility of a

compound.

Methodology:

Preparation of Stock Solution: A stock solution of (R)-MRI-1867 is prepared in dimethyl

sulfoxide (DMSO) at a concentration of 10 mM.

Assay Plate Preparation: A small volume (e.g., 1-5 µL) of the DMSO stock solution is added

to the wells of a 96-well microtiter plate.

Addition of Aqueous Buffer: Phosphate-buffered saline (PBS, pH 7.4) is added to the wells to

achieve a range of final compound concentrations. The final DMSO concentration should be
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kept low (e.g., <1%) to minimize its effect on solubility.

Incubation and Equilibration: The plate is sealed and shaken at a constant temperature (e.g.,

25°C or 37°C) for a specified period (typically 1-2 hours) to allow for precipitation of the

compound.[6][7][8][9][10]

Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet the

precipitate, or the solution is filtered through a filter plate.

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is

determined. This can be done using various analytical techniques:

UV-Vis Spectroscopy: The absorbance of the solution is measured at the compound's

λmax. A calibration curve is used to determine the concentration.[6][9]

LC-MS/MS: Liquid chromatography-mass spectrometry can be used for more sensitive

and specific quantification.[8]

Nephelometry: The amount of light scattered by the precipitate can be measured to

determine the point of insolubility.[6][9]

Workflow for Kinetic Solubility Assay:
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Caption: Workflow for the determination of kinetic solubility.
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Determination of Octanol-Water Partition Coefficient
(logP) by Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the logP of a

compound.[11][12][13][14][15]

Methodology:

Preparation of Phases: n-Octanol and water (or a buffer such as PBS, pH 7.4) are mutually

saturated by shaking them together for 24 hours, followed by separation.

Dissolution of Compound: A known amount of (R)-MRI-1867 is dissolved in one of the

phases (usually the one in which it is more soluble).

Partitioning: The two phases are combined in a vessel at a known volume ratio. The mixture

is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition

between the two phases until equilibrium is reached.[14]

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated. Centrifugation can be used to facilitate this process.

Quantification: The concentration of (R)-MRI-1867 in each phase is determined using a

suitable analytical method, such as HPLC-UV or LC-MS/MS.

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration

of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP

is the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination:
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Caption: Workflow for the shake-flask method of logP determination.

Signaling Pathways and In Vivo Efficacy
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(R)-MRI-1867 is an inhibitor of inducible nitric oxide synthase (iNOS).[1] The inhibition of iNOS

is a key mechanism for the anti-fibrotic effects observed with the parent compound, MRI-1867.

[16][17][18] Overexpression of iNOS is associated with the progression of fibrosis.

Signaling Pathway of iNOS Inhibition in Fibrosis:

Pro-fibrotic Stimuli Target Cell (e.g., Hepatocyte, Macrophage) Fibrotic Effects

Inflammatory Cytokines
(e.g., TNF-α, IL-1β) NF-κB Activation iNOS Gene Transcription iNOS Protein Synthesis Nitric Oxide (NO) Production Hepatic Stellate Cell Activation Extracellular Matrix Deposition Fibrosis

(R)-MRI-1867

inhibits

Click to download full resolution via product page

Caption: Simplified signaling pathway of iNOS inhibition by (R)-MRI-1867 in fibrosis.

Workflow for Assessing In Vivo Anti-Fibrotic Efficacy:

A common preclinical model for evaluating anti-fibrotic compounds is the bleomycin-induced

fibrosis model in mice.[16][17][19][20]
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Fibrosis Induction
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Assessment of Efficacy

Outcome

Induce fibrosis in mice (e.g., bleomycin administration)

Administer (R)-MRI-1867 or vehicle control (e.g., oral gavage)

Histological analysis of tissue sections (e.g., Masson's trichrome staining) Biochemical analysis (e.g., hydroxyproline content) Gene expression analysis of fibrotic markers (e.g., qPCR)

Compare treated group to vehicle control to determine anti-fibrotic effect
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Caption: General workflow for assessing the in vivo anti-fibrotic efficacy of (R)-MRI-1867.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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